Ziprasidone is a psychotropic agent chemically classified as an atypical antipsychotic. [, , ] It is chemically unrelated to phenothiazine or butyrophenone antipsychotic agents. [, ] In scientific research, ziprasidone serves as a valuable tool to investigate the mechanisms of psychosis, explore novel therapeutic targets, and develop new treatment strategies for mental disorders.
Related Compounds
Ziprasidone Hydrochloride
Compound Description: Ziprasidone hydrochloride is the hydrochloride salt form of ziprasidone, an atypical antipsychotic medication. It is marketed under the brand name Geodon in capsule form for oral administration. Ziprasidone hydrochloride is used to treat schizophrenia and acute manic or mixed episodes associated with bipolar I disorder [, , , , ].
Relevance: Ziprasidone hydrochloride is the active ingredient in Geodon capsules. They share the same chemical structure with the only difference being the hydrochloride salt present in ziprasidone hydrochloride, which improves its solubility and formulation [, , , , ].
Ziprasidone Mesylate
Compound Description: Ziprasidone mesylate is the mesylate salt form of ziprasidone [, ]. Similar to ziprasidone hydrochloride, it is an atypical antipsychotic. It is available in an injectable formulation for intramuscular administration and is indicated for acute agitation in schizophrenic patients [, ].
Relevance: Ziprasidone mesylate is the active ingredient in Geodon for Injection. It has the same chemical structure as Geodon, differing only in the presence of the mesylate salt, which makes it suitable for intramuscular injection [, ].
Dextromethorphan
Compound Description: Dextromethorphan is a medication primarily used as a cough suppressant. It acts by affecting the signals in the brain that trigger the cough reflex. Dextromethorphan is metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme [].
Relevance: Dextromethorphan was used as a model substrate for CYP2D6 in a study to investigate potential drug interactions with Geodon. Results showed that Geodon did not alter the metabolism of dextromethorphan, suggesting a low potential for Geodon to interfere with the metabolism of drugs cleared primarily by CYP2D6 [].
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication used to treat a variety of fungal infections. It is a potent inhibitor of the CYP3A4 enzyme, which is involved in the metabolism of many drugs, including Geodon [, ].
Relevance: Ketoconazole was used in a study to investigate the potential for metabolic drug interactions with Geodon. Results showed that ketoconazole increased the area under the curve (AUC) and maximum concentration (Cmax) of Geodon, indicating a potential for increased Geodon levels when co-administered with ketoconazole [, ].
Compound Description: Haloperidol is a typical antipsychotic medication used to treat psychotic disorders, such as schizophrenia. It is also used to control motor tics and verbal outbursts in Tourette's syndrome. Haloperidol is known to prolong the QT interval on an electrocardiogram (ECG) [, , ].
Relevance: Haloperidol was included in a comparative study to assess the QT/QTc-prolonging effects of various antipsychotics, including Geodon. Findings showed that while Geodon caused a greater prolongation of the QTc interval than haloperidol, the effect was less pronounced compared to thioridazine [, , ].
Risperidone
Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It has a lower risk of causing extrapyramidal symptoms compared to typical antipsychotics [, , ].
Relevance: Risperidone was one of the comparator drugs in a study investigating the QT/QTc-prolonging effects of various antipsychotics, including Geodon. The study demonstrated that Geodon caused a greater mean increase in QTc from baseline compared to risperidone [].
Olanzapine
Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It is known to have a higher risk of causing metabolic side effects, such as weight gain and diabetes, compared to some other atypical antipsychotics [, , , , ].
Relevance: Olanzapine was included as a comparator drug in a study evaluating the QT/QTc-prolonging effects of several antipsychotics, including Geodon. The study found that Geodon resulted in a larger prolongation of the QTc interval compared to olanzapine [].
Quetiapine
Compound Description: Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It is available in both immediate-release and extended-release formulations [, , , ].
Relevance: Quetiapine was one of the comparator drugs evaluated in a study examining the QT/QTc-prolonging effects of various antipsychotics, including Geodon. The findings indicated that Geodon led to a more pronounced increase in QTc interval compared to quetiapine [, , , ].
Thioridazine
Relevance: Thioridazine was included as a comparator drug in a study investigating the QT/QTc-prolonging effects of different antipsychotics, including Geodon. Interestingly, while Geodon caused a greater prolongation of the QTc interval compared to several other atypical antipsychotics, its effect on QTc length was notably less than that observed with thioridazine [].
Aripiprazole
Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autism [, ]. It is a partial agonist at dopamine D2 receptors and is often associated with a lower risk of weight gain compared to some other atypical antipsychotics [, ].
Relevance: Aripiprazole, while not directly compared in a study investigating QT prolongation, is often discussed as an alternative atypical antipsychotic to Geodon. This is particularly relevant considering the concerns regarding Geodon's potential for QT prolongation [, ].
Source and Classification
Ziprasidone mesylate is derived from ziprasidone, which was first synthesized in 1987 by Pfizer researchers. The compound's classification as an atypical antipsychotic places it within a category of medications that tend to have a lower risk of extrapyramidal side effects compared to typical antipsychotics. Its pharmacological profile includes antagonistic activity at various serotonin and dopamine receptors, contributing to its therapeutic effects.
Synthesis Analysis
The synthesis of ziprasidone mesylate involves several steps that can be controlled to yield high-purity products. One notable method is described in United States Patent 5,312,925, which outlines the controlled synthesis of ziprasidone hydrochloride monohydrate. Key steps in the synthesis process include:
Formation of Key Intermediates: Starting materials undergo reactions such as Friedel-Crafts acylation to introduce necessary functional groups.
Recrystallization: This step helps purify the product by removing impurities through selective solubility.
Salt Formation: Ziprasidone mesylate can be formed through the reaction of ziprasidone with methanesulfonic acid, enhancing its solubility and stability.
The synthesis parameters typically include temperature control, reaction time, and pH adjustments to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of ziprasidone mesylate can be represented by its chemical formula C21H24ClN3O2S. The structure features:
Indole Ring System: A bicyclic structure that is common in many pharmacologically active compounds.
Chloroethyl Group: Contributes to the compound's binding affinity at neurotransmitter receptors.
Mesylate Group: Enhances solubility in aqueous environments, facilitating absorption.
The three-dimensional conformation of ziprasidone mesylate plays a crucial role in its interaction with biological targets, influencing its pharmacokinetic properties.
Chemical Reactions Analysis
Ziprasidone mesylate participates in several chemical reactions relevant to its pharmacological activity:
Receptor Binding: The compound exhibits binding interactions with serotonin receptors (such as 5-HT_1A and 5-HT_2A) and dopamine receptors (D2), influencing neurotransmitter dynamics.
Metabolism: Primarily metabolized in the liver via aldehyde oxidase and cytochrome P450 enzymes, leading to various metabolites that may have therapeutic effects or contribute to side effects.
Salt Formation: The conversion of ziprasidone to its mesylate form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Mechanism of Action
Ziprasidone mesylate operates through multiple mechanisms:
Serotonin Receptor Modulation: Acts as an antagonist at 5-HT_2A receptors while being a partial agonist at 5-HT_1A receptors, which may help alleviate mood symptoms in bipolar disorder.
Noradrenergic Effects: Blockade of norepinephrine transporters contributes to its antidepressant effects.
This multifaceted mechanism allows ziprasidone mesylate to effectively manage symptoms across different psychiatric conditions.
Physical and Chemical Properties Analysis
Ziprasidone mesylate exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 396.95 g/mol.
Solubility: Highly soluble in water due to the presence of the mesylate group, facilitating parenteral administration.
Stability: Stable under normal storage conditions but sensitive to light and moisture, necessitating proper packaging.
These properties are critical for formulation development and ensuring consistent therapeutic outcomes.
Applications
Ziprasidone mesylate has significant applications in clinical settings:
Treatment of Schizophrenia: Effective in reducing both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms.
Management of Bipolar Disorder: Utilized in both manic episodes and maintenance therapy to stabilize mood fluctuations.
Acute Agitation Management: Approved for use in emergency settings due to its rapid onset when administered intramuscularly.
Research continues into optimizing dosing regimens and exploring additional therapeutic indications for ziprasidone mesylate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ziprasidone is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms. It has a role as a psychotropic drug, a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist and an antipsychotic agent. It is a member of piperazines, an organochlorine compound, a member of indolones and a 1,2-benzisothiazole. Disorders such as schizophrenia and bipolar disorder can significantly impair mood, cognition, and behavior. These mental illnesses can often be accompanied by comorbidities such as depression and substance abuse, and can significantly impact the quality of life of patients and caregivers. Luckily, several treatment options for psychotic disorders have been introduced to market since the realization of chlorpromazine's antipsychotic properties in 1952. Second generation antipsychotics (commonly referred to as atypical antipsychotics) include [clozapine], [quetiapine], [olanzapine], [aripiprazole] and [ziprasidone] among others, and are generally thought to be as efficacious as first generation antipsychotics but differ in their adverse effect profiles. First generation antipsychotics are associated with extrapyramidal adverse effects while atypical antipsychotics are linked to weight gain, impaired glucose tolerance and metabolic syndrome. Ziprasidone is used to treat schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder although the mechanism of action is unknown. Although ziprasidone is classified as an atypical antipsychotic, it appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class. Ziprasidone is an Atypical Antipsychotic. Ziprasidone is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of ziprasidone has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury. Ziprasidone is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors. See also: Ziprasidone Hydrochloride (has salt form); Ziprasidone Mesylate (has salt form).